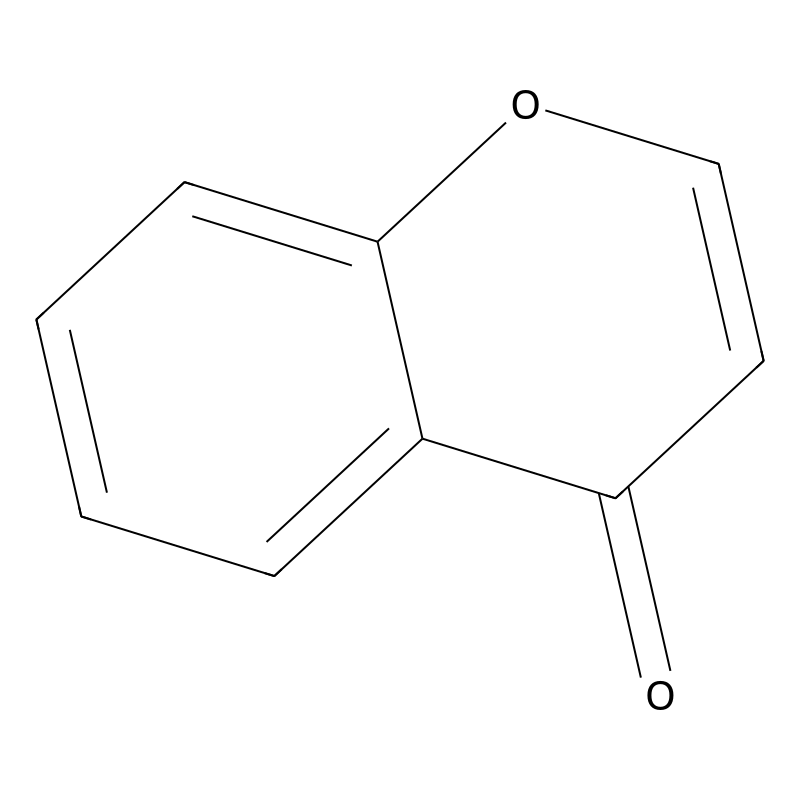

Chromone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Broad Spectrum of Biological Activities

Chromone derivatives exhibit a wide range of bioactivities, making them attractive candidates for developing new drugs in various therapeutic areas. These activities include:

- Antimicrobial: Studies have shown that chromone derivatives possess antibacterial, antifungal, and antimalarial properties. For example, chromone derivative CM3a effectively eradicated Staphylococcus aureus biofilms and displayed minimal toxicity to mammalian cells [1].

- Antioxidant: Chromones have been shown to possess strong antioxidant properties, potentially offering benefits in treating diseases associated with oxidative stress [2].

- Anticancer: Research suggests that chromone derivatives may have potential in cancer treatment by targeting various mechanisms, including cell proliferation and apoptosis [3].

- Neuroprotective: Chromones are being investigated for their potential to treat neurodegenerative diseases like Alzheimer's and Parkinson's due to their ability to protect neurons and reduce oxidative stress [4].

- Other Activities: Chromones are also being explored for their potential use in treating various other conditions, including diabetes, inflammation, and allergies [5].

These diverse biological activities highlight the potential of chromones as a valuable platform for developing new therapeutic agents.

Advantages of Using Chromone Scaffold

Several advantages make chromones a preferred scaffold in drug discovery:

- Structural Versatility: The chromone scaffold can be easily modified by introducing various substituent groups, allowing for the creation of diverse derivatives with specific biological activities [6].

- Low Toxicity: Compared to many other drug scaffolds, chromones generally exhibit low toxicity, making them safer candidates for drug development [7].

- Synthetic Accessibility: Chromones can be readily synthesized using various methods, making them cost-effective and efficient for large-scale production [8].

These advantages, coupled with the broad spectrum of biological activities, make chromones a promising platform for developing novel therapeutic agents for various diseases.

Further Reading:

- [1] Chromone Derivatives CM3a Potently Eradicate Staphylococcus aureus Biofilms by Inhibiting Cell Adherence )

- [2] One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative )

- [3] Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review )

- [4] Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics )

- [5] Chromone derivatives in the pharmaceutical industry ResearchGate:

- [6] Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity )

- [7] Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review )

- [8] Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity )

Chromone, also known as 1,4-benzopyrone, is a bicyclic compound derived from benzopyran, characterized by a substituted keto group on the pyran ring. Its chemical formula is , and it has a molecular weight of 146.14 g/mol . Chromone serves as a fundamental structure in various natural products and is recognized for its diverse biological activities and medicinal properties. It acts as a precursor for numerous derivatives, collectively referred to as chromones, which often exhibit significant pharmacological potential .

- Antioxidant Activity: The presence of the conjugated ring system allows chromones to scavenge free radicals, potentially protecting cells from oxidative stress [].

- Anticancer Properties: Some chromone derivatives have shown promise in inhibiting cancer cell growth and proliferation.

- Anti-Inflammatory Activity: Certain chromones may possess anti-inflammatory properties by modulating the immune response.

- Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions, allowing for the introduction of various substituents.

- Condensation Reactions: Chromone can react with aldehydes or ketones to form larger molecules through condensation.

- Reduction Reactions: The keto group can be reduced to form alcohols or other functional groups.

These reactions facilitate the synthesis of a wide array of chromone derivatives, enhancing their biological activity and therapeutic efficacy .

Chromones are noted for their extensive biological activities, including:

- Anti-inflammatory Effects: Many chromone derivatives exhibit anti-inflammatory properties, making them useful in treating conditions like asthma and allergic rhinitis. Sodium cromoglicate and nedocromil sodium are examples of chromone derivatives used clinically for these purposes .

- Antioxidant Properties: Chromones have demonstrated the ability to scavenge free radicals, contributing to their potential in preventing oxidative stress-related diseases.

- Antimicrobial Activity: Some chromones show effectiveness against various pathogens, including bacteria and fungi.

- Neuroprotective Effects: Certain studies suggest that chromones may help in neuroprotection and could be beneficial in neurodegenerative diseases such as Alzheimer's disease .

Chromone can be synthesized through several methods:

- Chemical Synthesis:

- Cyclization of Phenolic Compounds: Starting from phenolic compounds, cyclization can be induced using strong acids or bases.

- Condensation Reactions: Condensing resorcinol with α,β-unsaturated carbonyl compounds under acidic conditions yields chromone.

- Natural Extraction:

- Biotechnological Approaches:

- Recent advancements include biotechnological methods using microorganisms or plant cell cultures for the sustainable production of chromones.

Chromones have a wide range of applications across various fields:

- Pharmaceuticals: Due to their anti-inflammatory and neuroprotective properties, chromones are explored for treating asthma, allergies, and neurodegenerative diseases.

- Cosmetics: Their antioxidant properties make them valuable in cosmetic formulations aimed at skin protection.

- Agriculture: Some chromones exhibit insecticidal properties, making them candidates for natural pesticides.

Research on chromone interactions has highlighted its potential in drug development:

- Molecular Docking Studies: These studies have explored how chromone derivatives interact with specific biological targets, revealing promising inhibitory activities against enzymes such as monoamine oxidase (MAO) with IC50 values indicating significant potency .

- Synergistic Effects: Studies have shown that combining chromones with other compounds enhances their therapeutic effects, particularly in anti-inflammatory applications.

Chromone shares structural similarities with several compounds; notable comparisons include:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Coumarin | Benzopyran derivative | Lacks the keto group at position 4 |

| Flavonoids | Polyphenolic compounds | More complex structures with multiple rings |

| Xanthone | Aromatic compound | Contains an additional aromatic ring |

| Furanochromones | Chromone derivative | Features a furan ring fused to the chromone structure |

Uniqueness of Chromone

Chromone is distinguished by its simple structure yet versatile reactivity and biological activity profile. Unlike coumarin, which primarily exhibits anticoagulant properties, chromones are recognized for broader therapeutic potentials including anti-inflammatory and neuroprotective effects. The presence of the keto group at position 4 significantly influences its chemical behavior and biological interactions compared to similar compounds .

Chromone, systematically known as 4H-chromen-4-one, represents a fundamental benzopyran derivative characterized by a substituted keto group on the pyran ring [1] [2]. This heterocyclic scaffold serves as the core fragment in numerous flavonoids, including flavones, flavonols, and isoflavones, and has been classified as a privileged structure in drug discovery due to its extensive pharmacological applications [5]. The development of efficient synthetic methodologies for chromone core construction has attracted considerable attention from medicinal and organic chemists, leading to the establishment of various classical and modern approaches.

Classical Cyclocondensation Approaches (Kostanecki Reaction Variants)

The classical cyclocondensation approaches for chromone synthesis have their origins in the pioneering work of Kostanecki and Robinson, who developed fundamental methodologies that remain relevant in contemporary synthetic chemistry [9] [14]. These methods primarily involve the cyclization of appropriately substituted phenolic precursors through various condensation reactions.

The Kostanecki-Robinson Reaction

The Kostanecki-Robinson reaction represents one of the earliest and most established methods for chromone synthesis [9] [14]. This classical approach involves the reaction of 2-hydroxyacetophenone with acid anhydrides, typically under basic conditions, to afford chromone derivatives through an intermediate acylation-cyclization sequence [10]. The mechanism proceeds through three distinct stages: phenol O-acylation with formation of a tetrahedral intermediate, intramolecular aldol condensation to form a hydroxydihydrochromone, and subsequent elimination of the hydroxyl group to yield the final chromone product [9].

Research findings indicate that this methodology provides yields ranging from 50-83% depending on the specific substrate and reaction conditions employed [14]. The reaction typically requires reflux conditions for 3-6 hours in the presence of appropriate bases such as sodium ethoxide or potassium carbonate [11]. However, a significant limitation of this approach is the concurrent formation of coumarin side products, which can reduce the overall efficiency of the chromone synthesis [14].

Classical Claisen Condensation Method

The classical Claisen condensation approach, first utilized by Kostanecki, Paul, and Tambor for the synthesis of 7-ethoxychromone-2-carboxylic acid, represents another fundamental cyclocondensation strategy [14]. This method employs o-hydroxyaryl alkyl ketones as starting materials and proceeds through a two-step mechanism involving initial enolate formation using strong bases such as sodium ethoxide in ethanol, followed by reaction with carboxylic esters to generate 1,3-dioxo-phenoxy intermediates [14].

The second step involves cyclization under acidic conditions with heating to afford the chromone products [14]. Various acidic catalysts have been employed in this transformation, including hydrochloric acid, polyphosphoric acid, sulfuric acid, and organic acids, with typical yields ranging from 60-85% [14]. The versatility of this approach has been demonstrated through its application to a wide range of substrates with different substitution patterns.

Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement provides an alternative classical approach for chromone synthesis, particularly effective for the preparation of flavones and related structures [14]. This methodology involves the initial acylation of o-hydroxyacetophenones with aroyl chlorides in the presence of base, followed by intramolecular rearrangement and cyclization to form the chromone core [14]. The reaction typically proceeds with excellent regioselectivity and yields ranging from 65-90% [14].

Subsequent modifications to this classical approach have included performing the cyclization process in situ and employing pyridine as a catalyst [14]. Various bases have been successfully utilized, including sodium hydride, sodium alkoxides, and potassium or sodium hydroxide, demonstrating the adaptability of this synthetic strategy [14].

Vilsmeier-Haack Reaction for 3-Substituted Chromones

The Vilsmeier-Haack reaction provides a specialized classical approach for the synthesis of 3-substituted chromones [14]. This methodology involves the reaction of o-hydroxyaryl alkyl ketones with formylating agents, typically the Vilsmeier-Haack reagent formed in situ from dimethylformamide and phosphorus oxychloride [14]. The reaction proceeds through the formation of a chloroiminium ion intermediate, which reacts with the ketone enolate to afford 3-formylchromone derivatives [14].

Research indicates that this approach is particularly effective for introducing formyl groups at the 3-position of the chromone scaffold, with yields typically ranging from 70-88% [14]. The method has found extensive application in the synthesis of chromone derivatives with enhanced biological activity profiles.

Transition Metal-Catalyzed Synthesis Protocols

The advent of transition metal catalysis has revolutionized chromone synthesis, providing access to novel structural motifs and enabling transformations under milder reaction conditions with enhanced selectivity [17] [18]. These methodologies have expanded the scope of chromone chemistry and facilitated the development of more complex architectures.

Palladium-Catalyzed Cyclocarbonylative Approaches

Palladium-catalyzed cyclocarbonylative reactions have emerged as powerful tools for chromone synthesis, offering high regioselectivity and functional group tolerance [19] [21]. The cyclocarbonylative Sonogashira coupling reaction of 2-iodophenols with terminal acetylenes under atmospheric carbon monoxide pressure represents a particularly effective approach [5]. This methodology employs palladium dichloride as the catalyst in conjunction with triethylamine base and proceeds at 110°C for 24 hours to afford diversified chromones in yields ranging from 65-85% [5].

The mechanistic pathway involves oxidative addition of 2-iodophenol to palladium(0), followed by carbon monoxide insertion to form an acyl palladium intermediate [19]. Subsequent acetylide substitution and reductive elimination yield the carbonylative Sonogashira product, which undergoes cyclization to form the chromone core [19]. The use of phosphonium salt ionic liquids as reaction media has been shown to enhance the efficiency of the cyclocarbonylation process [5].

Palladium-Catalyzed Annulation Reactions

Advanced palladium-catalyzed annulation strategies have been developed for the synthesis of complex chromone derivatives [21] [24]. The [2+2+1] annulation reaction among 3-iodochromones, bridged olefins, and cyclopropenone represents a novel approach for accessing chromone-fused cyclopentanones [21]. This protocol involves a Heck coupling/C(sp2)-H activation/carbonylation sequence, forming multiple carbon-carbon bonds in a single operation with yields ranging from 55-80% [21].

Notably, cyclopropenone serves as an exceptional carbon monoxide surrogate in the carbonylation process, demonstrating the innovative potential of this methodology [21]. The reaction proceeds through the formation of both C(sp2)-C(sp3) and C(sp2)-C(sp2) bonds while constructing the cyclopentanone unit, providing access to structurally complex products with potential medicinal chemistry applications [21].

Rhodium-Catalyzed Electrochemical Synthesis

Rhodium-catalyzed electrochemical synthesis represents a sustainable approach to chromone construction through formyl C-H activation [22]. This methodology addresses the inherent limitations of traditional approaches that require stoichiometric amounts of chemical oxidants by utilizing electrochemical oxidation [22]. The process involves electro-formyl C-H activation via rhodaelectro catalysis for the assembly of substituted chromones with yields ranging from 60-85% [22].

The electrochemical approach provides versatile access to tyrosine-based fluorogenic peptidomimetics and enables the sustainable assembly of chromones through a transformative C-H activation strategy [22]. This methodology demonstrates remarkable functional group tolerance and represents a significant advancement in environmentally sustainable chromone synthesis [22].

Transition Metal-Free Methodologies

Despite the effectiveness of transition metal catalysis, the development of metal-free approaches has gained attention due to environmental and economic considerations [20] [23]. The synthesis of 3-trifluoromethyl chromones via tandem C-H trifluoromethylation and chromone annulation of enaminones exemplifies this approach [20]. This methodology employs potassium persulfate promotion without transition metal catalysts or additives, achieving yields of 70-89% [20].

The transition metal-free synthesis of 3-sulfenylated chromones via domino chromone ring construction and C(sp2)-H bond sulfenylation has been accomplished using potassium iodate as the sole catalyst [23]. This approach provides access to biologically relevant sulfenylated chromones through environmentally benign conditions while maintaining excellent functional group compatibility [23].

| Metal Catalyst | Reaction Type | Substrate | Product Type | Yield Range (%) | Selectivity |

|---|---|---|---|---|---|

| Palladium | Cyclocarbonylative Sonogashira | 2-Iodophenols + acetylenes | Chromones/flavones | 65-85 | High regioselectivity |

| Palladium | [2+2+1] Annulation | 3-Iodochromones + olefins | Chromone-fused cyclopentanones | 55-80 | Good chemoselectivity |

| Rhodium | Electrochemical C-H activation | Hydroxy-benzaldehydes | Substituted chromones | 60-85 | High functional group tolerance |

| Ruthenium | Photoredox catalysis | Enaminones | CF2-containing chromones | 60-81 | Broad substrate scope |

| Palladium | Tandem cyclization/cross-coupling | 2-Benzyl-3-alkynyl chromones | Furo[3,2-c]chromenes | 70-88 | Excellent regiocontrol |

| Rhodium | Asymmetric hydrogenation | 3-Amino-4-chromones | Chiral chromanones | 75-95 | High enantioselectivity (>90% ee) |

Microwave-Assisted and Solid-Phase Synthetic Strategies

Microwave irradiation has emerged as a transformative heating technique in chromone synthesis, offering significant advantages including reduced reaction times, enhanced yields, and improved environmental sustainability [25] [26]. These methodologies have found widespread application in both solution-phase and solid-phase synthetic approaches.

Microwave-Assisted Solution-Phase Synthesis

The application of microwave irradiation to chromone synthesis has demonstrated remarkable efficiency in various reaction types [26] [27]. Microwave-assisted propylphosphonic anhydride (T3P)-mediated one-pot chromone synthesis via enaminones represents a significant advancement in this field [27]. This methodology achieves cyclization under microwave heating at 150°C for 15 minutes, providing chromone products in yields ranging from 75-92% with exceptional purity [27].

The T3P-mediated approach represents the first reported use of this reagent for chromone synthesis and offers significant advantages including short reaction times and high-purity products [27]. The methodology demonstrates broad substrate tolerance and provides access to diversely substituted chromone derivatives through a single synthetic operation [27].

Microwave-Assisted Green Chemistry Approaches

Environmental considerations have driven the development of green chemistry approaches utilizing microwave irradiation [28] [29]. The microwave-assisted Groebke-Blackburn-Bienayme reaction for the synthesis of imidazo[1,2-a]pyridine-chromones exemplifies this approach [28]. This methodology employs ethanol as an environmentally benign solvent and ammonium chloride as a catalyst, achieving yields of 45-78% under microwave irradiation at 100°C for 15 minutes [28].

The reaction demonstrates excellent functional group tolerance and provides access to structurally diverse heterocyclic systems incorporating the chromone scaffold [28]. The use of readily available starting materials and environmentally acceptable reaction conditions makes this approach particularly attractive for sustainable synthetic applications [28].

Solvent-Free Microwave Synthesis

Solvent-free microwave synthesis represents the ultimate expression of green chemistry principles in chromone construction [29]. The preparation of coumarins, dihydrocoumarins, flavones, and chromones under solvent-free microwave heating using silica-supported Wells-Dawson heteropolyacid as catalyst demonstrates this approach [29]. This methodology achieves high selectivity and yields ranging from 70-88% with significantly reduced reaction times compared to conventional heating methods [29].

The heteropolyacid catalyst provides excellent activity and selectivity while enabling the development of environmentally friendly procedures [29]. The absence of organic solvents eliminates waste generation and simplifies product isolation, making this approach particularly suitable for industrial applications [29].

Microwave-Enhanced Condensation Reactions

Microwave irradiation has been successfully applied to enhance classical condensation reactions for chromone synthesis [30] [32]. The synthesis of 2-alkyl-substituted chromone derivatives using microwave irradiation exemplifies this application [30]. Base-promoted condensation between 2-hydroxyacetophenones and aliphatic aldehydes under microwave heating at 170°C for 1 hour provides 2-alkyl-substituted 4-chromanones in yields ranging from 43-88% [30].

The microwave-enhanced approach enables the efficient construction of highly functionalized chromone derivatives through straightforward chemical transformations [30]. The methodology demonstrates excellent compatibility with various substituents and provides access to structurally diverse chromone libraries [30].

| Method | Substrate | Conditions | Yield (%) | Advantages |

|---|---|---|---|---|

| T3P-mediated cyclization | Enaminones | T3P, MW, 150°C, 15 min | 75-92 | Short reaction times, high purity |

| NH4Cl-catalyzed GBBR | Formylchromones + pyridines | NH4Cl, EtOH, MW, 100°C, 15 min | 45-78 | Green chemistry, eco-friendly |

| Solvent-free Wells-Dawson | Hydroxyacetophenones | Heteropolyacid, MW, solvent-free | 70-88 | Solvent-free, environmentally benign |

| Base-promoted condensation | 2-Hydroxyacetophenones + aldehydes | Diisopropylamine, EtOH, MW, 170°C, 1 h | 43-88 | Scale-up possible, no N2 atmosphere |

| Knoevenagel condensation | 3-Formylchromones + acids | MW, decarboxylation, various conditions | 50-85 | Reduced reaction times |

Recent Advances in Stereoselective Chromone Synthesis

The development of stereoselective methodologies for chromone synthesis has gained significant momentum in recent years, driven by the recognition that stereochemistry plays a crucial role in biological activity [33] [39]. These advances have enabled access to enantiomerically enriched chromone derivatives with potential therapeutic applications.

Asymmetric Hydrogenation Approaches

Asymmetric hydrogenation represents one of the most successful strategies for stereoselective chromone synthesis [36] [39]. The rhodium-catalyzed sequential asymmetric hydrogenation of 3-amino-4-chromones has been achieved through an unprecedented dynamic kinetic resolution process [39]. This methodology enables the chemoselective saturation of the C2=C3 alkene component without reduction of the carbonyl group, providing access to enantiomerically enriched chromanones with yields ranging from 75-95% and enantioselectivities exceeding 90% [39].

The development of effective chiral ligand systems has been crucial for achieving high levels of stereocontrol in these transformations [36]. Extensive optimization of rhodium and iridium catalyst systems, including consideration of metal counterions, chiral ligands, solvents, and reaction pressures, has led to the synthesis of chromanones with enantiomeric excesses up to 81% [36]. These methodologies provide valuable access to chiral chromone derivatives for pharmaceutical applications [36].

Organocatalytic Asymmetric Synthesis

Organocatalytic approaches have emerged as powerful alternatives to metal-based systems for stereoselective chromone synthesis [34] [35]. The stereoselective synthesis of chromane derivatives via domino Michael/hemiacetalization reactions catalyzed by modularly designed organocatalysts demonstrates this approach [34] [35]. These catalysts, self-assembled from cinchona alkaloid derivatives and amino acids, enable highly enantio- and diastereoselective synthesis of functionalized chroman-2-ones and chromanes [34] [35].

The methodology achieves excellent results with yields up to 97%, diastereoselectivities up to 99:1, and enantioselectivities up to 99% [34] [35]. The modular design of the organocatalysts allows for fine-tuning of selectivity and provides access to diverse chromane architectures through a single catalytic system [34] [35]. This approach represents a significant advancement in sustainable asymmetric synthesis [34] [35].

Palladium-Catalyzed Stereoselective Glycosylation

Recent developments in palladium-catalyzed stereoselective synthesis have enabled the preparation of chromone C-glycosides from various glycals [33]. This methodology provides an efficient approach for stereoselective synthesis with yields ranging from 41-78% [33]. The method demonstrates broad substrate tolerance with different protecting groups and has been successfully applied to various glycals [33].

The potential for late-stage modification of natural products and pharmaceutical compounds linked to glycals has been demonstrated, leading to the synthesis of their respective glycosides [33]. The methodology has been extended to gram-scale synthesis and shows applicability in producing various valuable products, including 2-deoxy-chromone C-glycosides [33]. This work introduces a novel library of chromone glycosides with promise for drug discovery applications [33].

Asymmetric Domino Reactions

The development of asymmetric domino reactions has provided access to complex polycyclic chromone structures with multiple stereocenters [37]. The synthesis of compounds containing polychiral center dihydrochromanone skeletons through asymmetric anti-electron-demanding Diels-Alder reactions exemplifies this approach [37]. This methodology utilizes chiral amine catalysts, particularly α,α-diarylprolinol O-silyl ethers, to catalyze reactions between chromone electron-deficient dienes and alkenals under mild conditions [37].

The asymmetric synthesis method demonstrates multiple advantages including inexpensive and readily available catalysts, high catalytic activity, mild reaction conditions, simple operation, wide substrate applicability, and high product regioselectivity and enantioselectivity [37]. The compounds prepared through this methodology may possess special physiological activity or serve as important synthetic intermediates for natural product synthesis [37].

| Synthetic Method | Starting Materials | Reaction Conditions | Typical Yields (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Kostanecki-Robinson reaction | 2-Hydroxyacetophenone, acid anhydrides | Anhydride/base, reflux, 3-6 h | 50-83 | Classical method, broad scope | Side product formation |

| Classical Claisen condensation | o-Hydroxyaryl ketones, carboxylic esters | NaOEt/EtOH, then H+, heating | 60-85 | High yields, versatile | Multi-step process |

| Baker-Venkataraman rearrangement | o-Hydroxyacetophenone, aroyl chlorides | Acyl chloride/base, then cyclization | 65-90 | Excellent regioselectivity | Requires pre-activation |

| Vilsmeier-Haack reaction | o-Hydroxyaryl ketones, DMF/POCl3 | POCl3, DMF, heating | 70-88 | Efficient 3-substitution | Harsh conditions |

| Palladium-catalyzed cyclocarbonylation | 2-Iodophenols, terminal acetylenes, CO | PdCl2, CO (1 atm), TEA, 110°C, 24 h | 65-85 | Mild conditions, high selectivity | Requires CO gas |

| Microwave-assisted synthesis (T3P) | Enaminones, T3P | T3P, microwave, 150°C, 15 min | 75-92 | Short reaction times, clean | Specialized reagent cost |

| Microwave-assisted synthesis (NH4Cl) | Formylchromones, pyridines, isocyanides | NH4Cl, microwave, 100°C, 15 min | 45-78 | Green chemistry approach | Moderate yields |

| Rhodium-catalyzed electrochemical synthesis | Hydroxy-benzaldehydes, coupling partners | Rh catalyst, electrochemical, rt | 60-85 | Sustainable, no chemical oxidants | Specialized equipment |

| Transition metal-free trifluoromethylation | o-Hydroxyphenyl enaminones, CF3SO2Na | K2S2O8, 80°C, 6 h | 70-89 | Metal-free, environmentally friendly | Limited substrate scope |

| Palladium-catalyzed annulation | 3-Iodochromones, bridged olefins | Pd catalyst, cyclopropenone, heating | 55-80 | Novel CO source, one-pot | Novel methodology, limited scope |

| Three-component DMSO/I2-mediated synthesis | 2-Hydroxyacetophenones, Rongalite, DMSO | I2, CuO, 120°C, 6 h | 68-85 | Simple, metal-free, one-pot | Specific substrate requirements |

| Visible light-catalyzed synthesis | Enaminones, ethyl bromodifluoroacetate | Ru(bpy)3Cl2, LED light, rt, 24 h | 60-81 | Mild conditions, broad scope | Specialized equipment |

| Asymmetric hydrogenation | 3-Amino-4-chromones, H2 | Rh/chiral ligand, H2, rt | 75-95 | High enantioselectivity | Limited substrate scope |

Physical Description

XLogP3

LogP

Melting Point

59°C